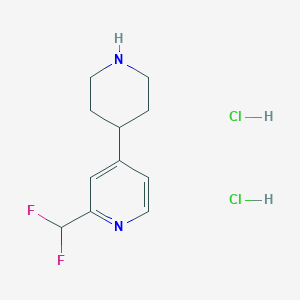
3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule. It is related to the class of compounds known as spiro heterocycles . Spiro heterocycles have received special attention in medicinal chemistry due to their promising biological activity .
Synthesis Analysis
The synthesis of such compounds often involves the use of β-lactams as versatile building blocks . The β-lactam ring has given life-saving penicillin and cephalosporin antibiotics . Further exploitation of the β-lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .Molecular Structure Analysis
Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .科学的研究の応用
Antibacterial Agents Development
Nitrogen-carbon-linked (azolylphenyl)oxazolidinones have been explored for their antibacterial properties, particularly against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. These compounds demonstrate potential in expanding the spectrum of activity for this class of antibiotics, with variations in the azole moieties affecting antibacterial activity. This research suggests a pathway for developing new antibacterial agents with activity against both Gram-positive and Gram-negative bacteria, showcasing the chemical versatility and potential therapeutic applications of oxazolidinone derivatives (Genin et al., 2000).
Synthetic Chemistry and Heterocyclic Compounds
The synthesis of complex heterocyclic systems, including triazolo[3′,4′:3,2]pyrazolo[3,4-d]pyrimidines, demonstrates the compound's utility in creating novel heteroaromatic systems. These synthetic pathways provide valuable insights into the construction of complex molecular architectures, contributing to the development of new materials and potentially bioactive molecules (Golec et al., 1992).
Fungicidal Applications
Compounds within the oxazolidinone class, like famoxadone, illustrate the agricultural applications of these molecules. Famoxadone, a novel fungicide, demonstrates excellent control of plant pathogens, showcasing the potential of oxazolidinone derivatives in agricultural sciences. The development of such compounds opens avenues for creating more effective and sustainable fungicides to protect crops against various diseases (Sternberg et al., 2001).
Antimalarial Research
Quinazolin-2,4-dione hybrid molecules, incorporating azetidinone and other heterocyclic scaffolds, have been synthesized and evaluated for their potential as antimalarial agents. In silico molecular docking studies against Plasmodium falciparum enzymes suggest these compounds as promising leads for developing new antimalarial drugs. This research underscores the importance of oxazolidinone derivatives in medicinal chemistry, particularly in the search for novel treatments against malaria (Abdelmonsef et al., 2020).
作用機序
While the exact mechanism of action for this specific compound isn’t available, related compounds such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been studied as potential inhibitors against PARP-1 . PARP-1 is involved in DNA repair damage and so PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
特性
IUPAC Name |
3-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-15-12-25-17(23)20(15)14-10-19(11-14)16(22)18(6-8-24-9-7-18)13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCMZBPNCPFRAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)N4C(=O)COC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


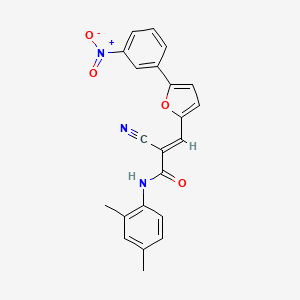
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride](/img/structure/B2964736.png)
![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2964737.png)
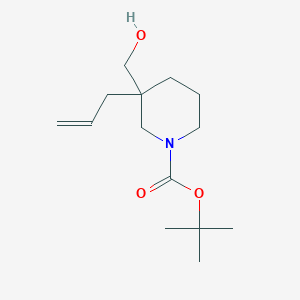


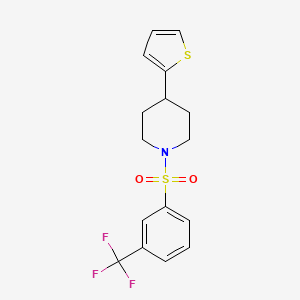
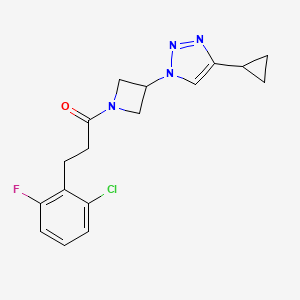
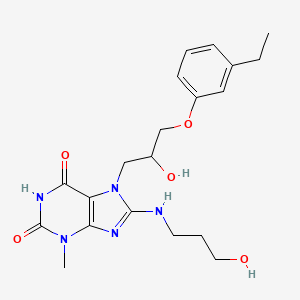
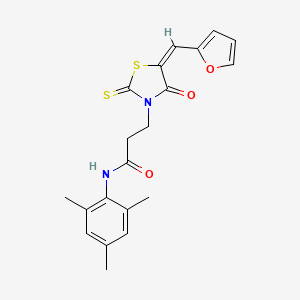
![Ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2964752.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/no-structure.png)
